molecular formula C8H14O5 B1657427 Dimethyl 3-hydroxy-3-methylglutarate CAS No. 56652-39-2

Dimethyl 3-hydroxy-3-methylglutarate

Cat. No.: B1657427
CAS No.: 56652-39-2
M. Wt: 190.19 g/mol
InChI Key: ANEMYUYZEOZEJW-UHFFFAOYSA-N
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Description

Dimethyl 3-hydroxy-3-methylglutarate (C₈H₁₄O₅) is an ester derivative of 3-hydroxy-3-methylglutaric acid (C₆H₁₀O₅), formed by the addition of two methyl groups to the carboxylate moieties.

Properties

CAS No.

56652-39-2

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

dimethyl 3-hydroxy-3-methylpentanedioate

InChI

InChI=1S/C8H14O5/c1-8(11,4-6(9)12-2)5-7(10)13-3/h11H,4-5H2,1-3H3

InChI Key

ANEMYUYZEOZEJW-UHFFFAOYSA-N

SMILES

CC(CC(=O)OC)(CC(=O)OC)O

Canonical SMILES

CC(CC(=O)OC)(CC(=O)OC)O

Other CAS No.

56652-39-2

Origin of Product

United States

Comparison with Similar Compounds

Structural Differentiation

  • Hydroxyl vs. Methyl Groups : Unlike 3-methylglutarate (C₆H₁₀O₄), which lacks a hydroxyl group, dimethyl 3-hydroxy-3-methylglutarate contains both hydroxyl and methyl substituents on the third carbon. This structural feature is critical for its bioactivity, as seen in cytotoxicity studies .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-Hydroxy-3-methylglutaric acid C₆H₁₀O₅ 162.05 -COOH, -OH
This compound C₈H₁₄O₅ 190.18 -COOCH₃, -OH
Diethyl 3-hydroxyglutarate C₉H₁₆O₅ 204.22 -COOCH₂CH₃, -OH
3-Methylglutaric acid C₆H₁₀O₄ 146.14 -COOH

The dimethyl ester’s molecular weight (190.18 g/mol) and ester groups influence its solubility and metabolic stability, distinguishing it from both the acid and longer-chain esters .

Cytotoxicity and Structure-Activity Relationships (SAR)

This compound is a key moiety in gymnopilin K, a cytotoxic compound. SAR studies demonstrate that its hydroxyl and methyl groups enhance cytotoxicity (IC₅₀: 3.26–16.41 mM) compared to analogs lacking these substituents (e.g., compounds 4 and 5 with IC₅₀: 12.80–26.30 mM) . This contrasts with 3-methylglutaric acid, which lacks bioactivity in similar assays .

Hypolipidemic Effects

The parent acid, 3-hydroxy-3-methylglutarate, reduces serum cholesterol and triglycerides in hyperlipidemic rabbits by 25–35% after 2–5 weeks of treatment .

Metabolic and Neurocognitive Roles

3-Hydroxy-3-methylglutarate is detected in human metabolomic studies as a biomarker for neurocognitive health. It is associated with reduced Alzheimer’s disease risk in APOEε4 carriers and is part of branched-chain amino acid metabolism in infant urinary profiles . The dimethyl ester’s absence in these studies implies rapid hydrolysis to the acid form in vivo .

Prodrug Potential

Dimethyl esters are commonly hydrolyzed by esterases to release the active acid. For example, this compound may act as a prodrug, similar to dimethyl fumarate (DMF), which is metabolized to monomethyl fumarate for multiple sclerosis treatment .

Key Differentiators from Similar Compounds

Feature This compound 3-Methylglutaric Acid Diethyl 3-Hydroxyglutarate
Bioactivity Cytotoxicity enhancement via -OH/-CH₃ Minimal activity Unstudied
Metabolic Role Prodrug potential Hypolipidemic agent Likely prodrug
Solubility Moderate (ester-dependent) High (polar -COOH) Low (longer alkyl chain)
Detected in Metabolomics No (rapid hydrolysis) Yes No

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